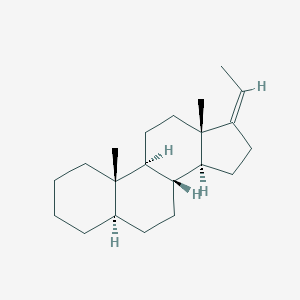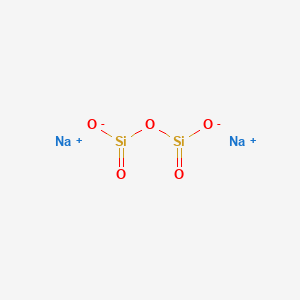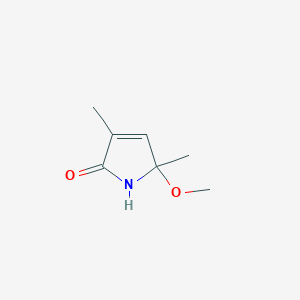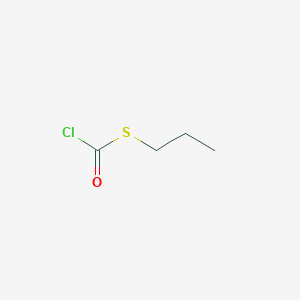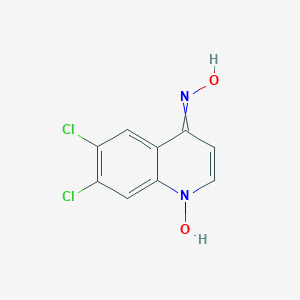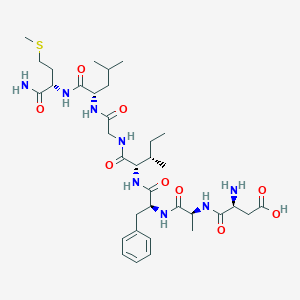
Eledoisin C-terminal heptapeptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eledoisin C-terminal heptapeptide is a peptide that is derived from the neuropeptide eledoisin. It is a seven amino acid peptide that has been studied for its potential applications in scientific research. Eledoisin C-terminal heptapeptide has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
Eledoisin C-terminal heptapeptide is believed to act through the tachykinin receptor, which is a G protein-coupled receptor. When eledoisin C-terminal heptapeptide binds to the receptor, it can activate a variety of signaling pathways that lead to its physiological effects.
Biochemische Und Physiologische Effekte
Eledoisin C-terminal heptapeptide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce pain and inflammation, as well as to modulate the immune system and cardiovascular system. Additionally, eledoisin C-terminal heptapeptide has been shown to have effects on the gastrointestinal system and reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using eledoisin C-terminal heptapeptide in lab experiments is its specificity for the tachykinin receptor. This allows researchers to selectively study the effects of tachykinin receptor activation without interference from other signaling pathways. However, one limitation of using eledoisin C-terminal heptapeptide is its potential for inducing pain and inflammation, which can be a confounding factor in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on eledoisin C-terminal heptapeptide. One area of interest is the role of eledoisin C-terminal heptapeptide in the nervous system, particularly in the context of pain and inflammation. Additionally, there is interest in investigating the potential therapeutic applications of eledoisin C-terminal heptapeptide in conditions such as chronic pain and inflammatory diseases. Finally, there is interest in developing new analogs of eledoisin C-terminal heptapeptide with improved pharmacological properties for use in scientific research and potential therapeutic applications.
Synthesemethoden
Eledoisin C-terminal heptapeptide can be synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The resulting peptide can then be cleaved from the support and purified for further use.
Wissenschaftliche Forschungsanwendungen
Eledoisin C-terminal heptapeptide has been studied for its potential applications in a variety of scientific research areas. It has been shown to have potential as a tool for studying the mechanisms of pain and inflammation, as well as for investigating the role of neuropeptides in the nervous system.
Eigenschaften
CAS-Nummer |
10465-12-0 |
|---|---|
Produktname |
Eledoisin C-terminal heptapeptide |
Molekularformel |
C35H56N8O9S |
Molekulargewicht |
764.9 g/mol |
IUPAC-Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H56N8O9S/c1-7-20(4)29(35(52)38-18-27(44)40-25(15-19(2)3)33(50)41-24(30(37)47)13-14-53-6)43-34(51)26(16-22-11-9-8-10-12-22)42-31(48)21(5)39-32(49)23(36)17-28(45)46/h8-12,19-21,23-26,29H,7,13-18,36H2,1-6H3,(H2,37,47)(H,38,52)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t20-,21-,23-,24-,25-,26-,29-/m0/s1 |
InChI-Schlüssel |
XRGQYRDWHWWDOP-JEUDFCHESA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Andere CAS-Nummern |
10465-12-0 |
Sequenz |
DAFIGLM |
Synonyme |
ECTHP eledoisin C-terminal heptapeptide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






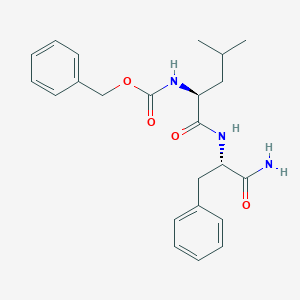
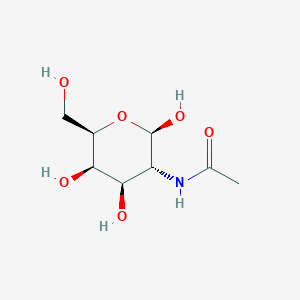

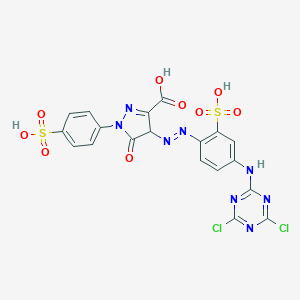
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
